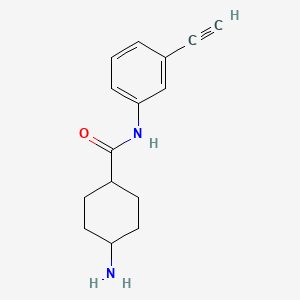
trans 4-Amino-N-(3-ethynylphenyl)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans 4-Amino-N-(3-ethynylphenyl)cyclohexane-1-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include an amino group, an ethynylphenyl group, and a cyclohexane carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-Amino-N-(3-ethynylphenyl)cyclohexane-1-carboxamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable precursor undergoes substitution with an amino group. The reaction conditions often include the use of solvents like methanol or chloroform and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, trans 4-Amino-N-(3-ethynylphenyl)cyclohexane-1-carboxamide serves as a valuable intermediate for the preparation of complex molecules. Its reactivity allows for the construction of diverse chemical architectures .
Biology: Its structural features make it a suitable candidate for probing biological pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .
Industry: In the material science industry, this compound can be used in the synthesis of advanced materials, including polymers and nanocomposites, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of trans 4-Amino-N-(3-ethynylphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing substrate binding and catalysis.
Comparaison Avec Des Composés Similaires
- trans-4-Aminocyclohexanol
- trans-4-(Aminomethyl)cyclohexanecarboxylic acid
Comparison: Compared to similar compounds, trans 4-Amino-N-(3-ethynylphenyl)cyclohexane-1-carboxamide exhibits unique structural features, such as the presence of an ethynylphenyl group, which imparts distinct chemical reactivity and potential applications. While trans-4-Aminocyclohexanol and trans-4-(Aminomethyl)cyclohexanecarboxylic acid share some structural similarities, the ethynylphenyl group in this compound enhances its versatility in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C15H18N2O |
|---|---|
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
4-amino-N-(3-ethynylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H18N2O/c1-2-11-4-3-5-14(10-11)17-15(18)12-6-8-13(16)9-7-12/h1,3-5,10,12-13H,6-9,16H2,(H,17,18) |
Clé InChI |
DTADTYKCIHHAIE-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)NC(=O)C2CCC(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



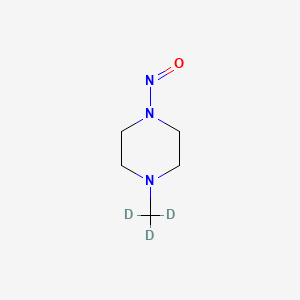
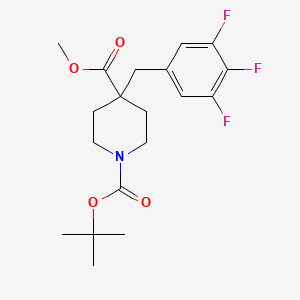
![2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol](/img/structure/B13717230.png)
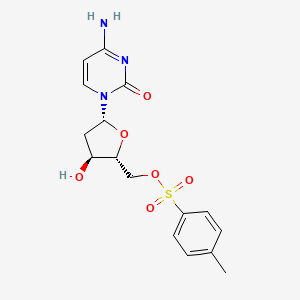

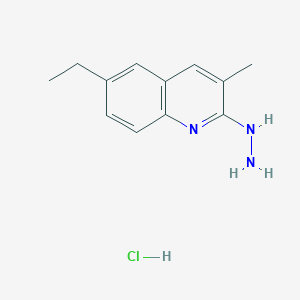

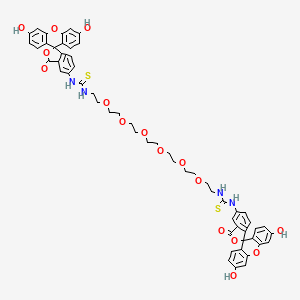
![{1-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13717263.png)
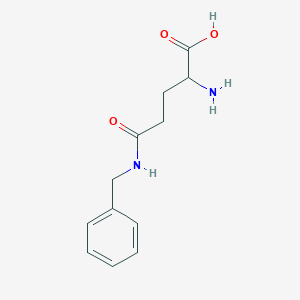
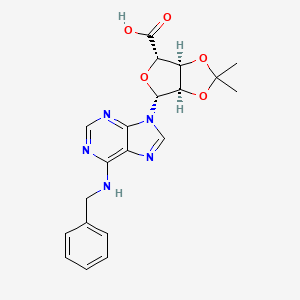
![3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid](/img/structure/B13717275.png)

